2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Description
2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole-derived compound characterized by a nitro-substituted phenylamino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
ethyl 2-(4-nitroanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-7-20-12(14-10)13-8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDPKCAILDMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 284.31 g/mol
The thiazole ring is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.
Biological Activity Overview
The biological activities of 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester can be categorized into three main areas:
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on HeLa cells, the compound demonstrated an IC50 value of 10 µM, indicating potent inhibition of cell proliferation. The study utilized flow cytometry to assess the effects on the cell cycle, revealing significant accumulation of cells in the G0/G1 phase.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 (lung cancer) | 20 | DNA damage |
3. Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 3: Anti-inflammatory Effects
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 75 |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester have been tested against various cancer cell lines. Studies have shown that modifications to the thiazole ring can enhance cytotoxicity and selectivity towards cancer cells. A notable example includes the synthesis of N-acylated thiazoles, which displayed promising activity against human glioblastoma and melanoma cells, indicating the potential of thiazole derivatives in cancer therapy .
COX-2 Inhibition
The compound has also been investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are significant in managing inflammation and pain, and thiazole derivatives have been highlighted as effective scaffolds for developing new anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiazole ring can enhance COX-2 inhibitory activity .
Pesticidal Properties
Thiazole derivatives, including 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester, have been explored for their pesticidal properties. The compound's ability to act as a fungicide or herbicide is attributed to its structural characteristics that allow it to interfere with vital biological processes in pests. Research indicates that such compounds can be effective against various agricultural pests, thus contributing to crop protection strategies .
Synthesis and Derivatives
The synthesis of 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester involves several steps, typically starting from readily available precursors. The method often includes reactions such as cyclization, acylation, and esterification to achieve the desired compound with high purity and yield. The optimization of synthetic routes is crucial for scaling up production for commercial applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of a series of thiazole derivatives, including 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester. The compounds were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 15 | High |
| Compound B | WM793 (Melanoma) | 20 | Moderate |
| 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | A549 (Lung) | 25 | Low |
Case Study 2: COX-2 Inhibition
Another study focused on the anti-inflammatory properties of thiazole derivatives. The results indicated that certain modifications to the thiazole structure resulted in enhanced COX-2 inhibition compared to non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the potential of these compounds in developing new therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Nitro Group Position
- Ortho-Nitro Analog: Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate (CAS 2197063-18-4) features a nitro group at the ortho position.
- Para-Nitro Analog: 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester (CAS 78979-64-3) lacks the amino linker, directly attaching the nitro-phenyl group to the thiazole.
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl Substitution: Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate (CAS 175204-88-3) incorporates a CF₃ group, increasing lipophilicity (logP ~3.2) and metabolic stability.
- Fluoro Substitution : Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CAS 132089-35-1) replaces nitro with fluorine, reducing molecular weight (251.28 g/mol vs. 278.28 g/mol for the nitro analog) and improving bioavailability. Fluorine’s electronegativity may enhance membrane permeability .
Modifications to the Thiazole Core
Amino Linker vs. Direct Attachment
- The amino linker in 2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester introduces flexibility and hydrogen-bonding capacity, which may enhance receptor interactions compared to rigid analogs like 2-(4-nitrophenyl)thiazole-4-carboxylate. However, the linker could also increase synthetic complexity .
- Methyl groups often improve pharmacokinetic profiles by slowing oxidative metabolism .
Ester Group Variations
Physical Properties
*Predicted based on molecular formula C₁₂H₁₁N₃O₄S.
Structure-Activity Relationship (SAR) Insights
- Para positioning maximizes resonance effects .
- Amino Linker: Facilitates hydrogen bonding but may increase metabolic susceptibility to oxidative cleavage compared to direct phenyl attachment .
- Fluorine vs. Nitro : Fluorine improves bioavailability but lacks the nitro group’s redox activity, which could be critical for prodrug activation .
Q & A
Q. What are common synthetic routes for 2-(4-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester?
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl α-haloacetoacetate derivatives with thiourea or substituted thioureas under basic conditions. For example, ethyl α-chloroacetoacetate reacts with 4-nitrophenylthiourea to form the thiazole ring, followed by esterification or functional group modifications (e.g., nitro-group retention) . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (6–24 hours). Purity is optimized via recrystallization using ethanol/water mixtures .
Q. How is the compound characterized structurally?
Characterization involves:
- NMR spectroscopy : Proton signals for the ethyl ester group (δ ~4.3 ppm, quartet) and aromatic protons (δ ~7.8–8.5 ppm) confirm substituent positions. The thiazole ring proton appears as a singlet (δ ~8.5 ppm) .
- HPLC : Purity (>95%) is verified using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : ESI-MS confirms the molecular ion peak (m/z 278.28) and fragmentation patterns .
Q. What are the primary biological targets or applications studied for this compound?
The compound is investigated as a scaffold for anticancer agents. For example, structurally related thiazole derivatives inhibit glioma cell invasion by targeting aryl hydrocarbon receptor (AhR) pathways, as shown in studies using small-molecule analogs (e.g., ITE derivatives) . Its nitro group enhances electron-withdrawing properties, potentially improving binding to redox-sensitive enzymes .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures. Ethanol balances cost and efficiency .
- Stoichiometric adjustments : Excess thiourea (1.2–1.5 eq) ensures complete ring closure, reducing side products like unreacted ester precursors .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in efficacy (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in cell lines (e.g., U87 vs. T98G gliomas) or incubation times (24 vs. 48 hours) .
- Metabolic stability : The ethyl ester group’s hydrolysis rate in vitro vs. in vivo affects bioavailability. LC-MS monitoring of metabolite formation (e.g., free carboxylic acid) is critical .
- Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .
Q. What strategies are effective for designing derivatives with enhanced activity?
Rational modifications include:
- Nitro-group replacement : Substituting the 4-nitrophenyl group with trifluoromethyl or cyanophenyl groups to modulate electron density and binding affinity .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for in vivo studies but may require prodrug strategies .
- Peptide conjugation : Linking the thiazole core to cyclic peptides (via amide bonds) enhances cellular uptake, as demonstrated in valine-thiazole hybrid systems .
Methodological Notes
- Data validation : Cross-reference NMR and HPLC results with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
- Biological assays : Include positive controls (e.g., temozolomide for glioma studies) and validate results across multiple replicates to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
